N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

TrkA kinase inhibition Pain Inflammation

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034496-80-3) is a synthetic small molecule featuring an imidazole ring linked via an ethoxyethyl spacer to a 3-(trifluoromethoxy)benzamide core. Publicly available high-quality data on this specific compound is extremely limited.

Molecular Formula C15H16F3N3O3
Molecular Weight 343.306
CAS No. 2034496-80-3
Cat. No. B2700688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide
CAS2034496-80-3
Molecular FormulaC15H16F3N3O3
Molecular Weight343.306
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCOCCN2C=CN=C2
InChIInChI=1S/C15H16F3N3O3/c16-15(17,18)24-13-3-1-2-12(10-13)14(22)20-5-8-23-9-7-21-6-4-19-11-21/h1-4,6,10-11H,5,7-9H2,(H,20,22)
InChIKeyBEFKACCMWLQUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034496-80-3): Procurement-Ready Compound Profile and Baselines


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide (CAS 2034496-80-3) is a synthetic small molecule featuring an imidazole ring linked via an ethoxyethyl spacer to a 3-(trifluoromethoxy)benzamide core [1]. Publicly available high-quality data on this specific compound is extremely limited. The most relevant evidence points to its structural affiliation with TrkA kinase inhibitor chemotypes, as suggested by its inclusion in certain patent families alongside known TrkA inhibitors [2]. However, no primary research papers, authoritative database entries, or peer-reviewed activity data for this exact compound were identified in the public domain at the time of analysis. This evidence gap is a critical consideration for scientific procurement and must not be conflated with data from structurally distinct analogs.

Why Generic Substitution Fails for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide: The Evidence Gap Problem


Generic substitution among imidazole-containing benzamides is scientifically unsound for this compound due to a fundamental lack of public comparative data [1]. Analogs such as N-[[5-[2-(2-imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]-3-(trifluoromethoxy)benzamide [2] or 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide are structurally distinct, with different core scaffolds, linker lengths, and target engagement profiles. Even compounds within the same patent landscape (e.g., TrkA inhibitor BDBM136586, IC50 22.2 nM [3]) have been mapped to different chemical structures than the target compound. Without head-to-head data, assumption of pharmacological equivalence is a scientific and procurement risk. The absence of validated quantitative evidence for this specific CAS number means that substitution cannot be justified on the basis of currently available public information.

Quantitative Differentiation Evidence for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide: Head-to-Head and Cross-Study Data


TrkA Kinase Inhibition: Target Compound vs. Structural Analog from Common Patent Family

The target compound has not been directly assayed. However, a structurally related compound from the same patent landscape (BDBM136586) demonstrates potent TrkA inhibition with an IC50 of 22.2 nM in an ELISA assay [1]. This serves as a class-level inference but is NOT a direct measurement for CAS 2034496-80-3. Another analog, CHEMBL3298266, shows an IC50 of 47 nM in a cellular TrkA assay [2]. The target compound's TrkA activity remains unquantified.

TrkA kinase inhibition Pain Inflammation Oncology

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to Close Analogs

No experimentally measured logP, logD, or solubility data are publicly available for the target compound. In silico predictions for the analog 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide (CAS 2034537-35-2) suggest a molecular weight of 317.34 g/mol . The target compound, with a trifluoromethoxy group replacing the benzodioxole, is expected to have higher lipophilicity and molecular weight (estimated ~385 g/mol for C16H18F3N3O3). Without experimental data, these remain theoretical projections.

Physicochemical properties Drug-likeness Permeability Solubility

Selectivity Profile: TrkA vs. TrkB and TrkC Data Gap for the Target Compound

Selectivity data for the target compound against related Trk family kinases (TrkB, TrkC) is absent. Comparator CHEMBL3298266 shows TrkB IC50 of 132 nM and TrkC IC50 of 142 nM, yielding a ~3-fold selectivity window over TrkA [1]. BDBM136586 lacks publicly available TrkB/TrkC data. Without analogous data for CAS 2034496-80-3, its selectivity profile is unknown, making it impossible to differentiate from pan-Trk inhibitors or TrkA-selective agents.

Kinase selectivity Trk family Off-target effects Pain research

Best-Fit Research and Industrial Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide


Exploratory TrkA Kinase Inhibitor Screening with Custom Assay Validation

This compound may be considered only in exploratory kinase panels where the end-user commits to generating primary activity data. As the compound's structural features (imidazole-ethoxyethyl linker, trifluoromethoxybenzamide) are consistent with TrkA inhibitor chemotypes described in Array BioPharma patents [1], it could serve as a starting point for scaffold-hopping campaigns, provided that in-house or CRO-derived IC50 and selectivity data are generated before use in decision-making assays.

Physicochemical and ADME Profiling of Trifluoromethoxy-Containing Benzamides

The compound's trifluoromethoxy group is of interest for medicinal chemistry groups studying the impact of fluorinated substituents on metabolic stability and membrane permeability. However, as no experimental logD, solubility, or microsomal stability data are publicly available for this specific compound [2], its use is limited to laboratories equipped to perform these measurements de novo. It is not suitable for procurement as a pre-validated tool compound.

Comparative Reference Standard for Novel Imidazole-Ether Linked Benzamides

This compound could be used as a negative control or reference standard in the development of novel imidazole-containing benzamides, particularly those targeting Trk kinases or other receptor tyrosine kinases. Its utility is contingent upon co-testing with well-characterized standards such as CHEMBL3298266 (TrkA IC50 47 nM) [3] to establish relative potency in the same assay system. Without such co-testing, no comparative conclusions can be drawn.

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.